An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride: Chemical Properties and Experimental Considerations
An In-depth Technical Guide to (2-Iodophenyl)hydrazine Hydrochloride: Chemical Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (2-Iodophenyl)hydrazine hydrochloride, a key building block in synthetic chemistry, particularly in the construction of indole ring systems. This document outlines its physicochemical characteristics, provides detailed experimental protocols for its synthesis and application in the Fischer indole synthesis, and discusses relevant analytical methodologies.
Core Chemical Properties
(2-Iodophenyl)hydrazine hydrochloride is a substituted phenylhydrazine that serves as a versatile reagent in organic synthesis. Its chemical identity and fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 60481-34-7 | |
| Molecular Formula | C₆H₈ClIN₂ | |
| Molecular Weight | 270.50 g/mol | [1] |
| IUPAC Name | 1-(2-iodophenyl)hydrazine hydrochloride | |
| Physical Form | Solid | |
| Melting Point | Data not available for the 2-iodo isomer. For comparison, the melting point of (4-Iodophenyl)hydrazine is 102-106 °C. | [2] |
| Solubility | Soluble in water. Specific solubility data in other common organic solvents is not readily available. | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Synthesis of (2-Iodophenyl)hydrazine Hydrochloride
The synthesis of (2-Iodophenyl)hydrazine hydrochloride is typically achieved through a two-step process starting from 2-iodoaniline. The first step involves the diazotization of the aniline, followed by reduction of the resulting diazonium salt to the corresponding hydrazine.
Experimental Protocol: Synthesis from 2-Iodoaniline
Step 1: Diazotization of 2-Iodoaniline
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Reduction to (2-Iodophenyl)hydrazine Hydrochloride
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In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
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Cool the stannous chloride solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. A precipitate should form.
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Allow the mixture to stand for a period to ensure complete precipitation.
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Collect the precipitate by vacuum filtration and wash it with a small amount of cold hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material and byproducts.
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Dry the resulting solid under vacuum to yield (2-Iodophenyl)hydrazine hydrochloride.
Synthesis workflow for (2-Iodophenyl)hydrazine hydrochloride.
Application in Fischer Indole Synthesis
A primary application of (2-Iodophenyl)hydrazine hydrochloride is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of a 7-Iodoindole Derivative
This protocol describes a general procedure for the synthesis of a 7-iodoindole derivative from (2-Iodophenyl)hydrazine hydrochloride and a generic ketone.
Step 1: Hydrazone Formation
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In a round-bottom flask, suspend (2-Iodophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
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Add the desired ketone or aldehyde (1.1 equivalents) to the suspension.
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Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
Step 2: Indolization (Cyclization)
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To the hydrazone mixture from Step 1, add an acid catalyst. Common catalysts include Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid, or Lewis acids such as zinc chloride (ZnCl₂).
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Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The optimal temperature will depend on the specific substrates and catalyst used.
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Monitor the reaction by TLC until the formation of the indole product is complete.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
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If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 7-iodoindole derivative.
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The crude product can be further purified by column chromatography on silica gel or by recrystallization.
General workflow for the Fischer Indole Synthesis.
Analytical Methods
The purity and identity of (2-Iodophenyl)hydrazine hydrochloride and its reaction products can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the reactive nature of the hydrazine moiety, derivatization is often employed to enhance detection and improve chromatographic performance.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of phenylhydrazines.
Sample Preparation:
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Accurately weigh and dissolve a sample of (2-Iodophenyl)hydrazine hydrochloride in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Chromatographic Conditions (General Method):
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Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm) is a common choice.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is typically effective.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Derivatization for Enhanced Sensitivity:
For trace analysis, pre-column derivatization with an aldehyde, such as salicylaldehyde, can be performed to form a stable hydrazone with enhanced UV absorbance. The resulting hydrazone can then be analyzed by HPLC, often with detection at a longer wavelength (e.g., 360 nm).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of (2-Iodophenyl)hydrazine, typically after derivatization to improve volatility and thermal stability.
Derivatization:
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Reaction with a suitable derivatizing agent, such as ortho-phthalaldehyde (OPA), can be employed to form a stable, volatile derivative.[5]
GC-MS Conditions (General Method):
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Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally used.
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Carrier Gas: Helium.
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Injection: Split or splitless injection depending on the concentration.
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Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities or byproducts.
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Detection: Mass spectrometry (MS) provides both quantification and structural information.
References
- 1. iajpr.com [iajpr.com]
- 2. 4-碘苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
